molecular formula C19H10Br2Cl2O5S B1204532 Bromochlorophenol blue CAS No. 2553-71-1

Bromochlorophenol blue

Cat. No.: B1204532
CAS No.: 2553-71-1
M. Wt: 581.1 g/mol
InChI Key: MDGFKZKMIQQRPU-UHFFFAOYSA-N
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Description

Bromochlorophenol blue is a chemical compound commonly used as a pH indicator. It is known for its distinct color change from yellow to blue-violet as the pH shifts from acidic to basic. The compound has the molecular formula C19H10Br2Cl2O5S and a molecular weight of 581.06 g/mol .

Mechanism of Action

Target of Action

Bromochlorophenol Blue is primarily used as a pH indicator and a tracking dye . It is also an antimicrobial agent . The primary targets of this compound are the pH levels in a solution and the free bromophenols present in a sample .

Mode of Action

This compound interacts with its targets by changing color in response to pH changes . In an acidic environment, it exists as a yellow-green compound, while in a neutral or basic environment, it turns blue . As an antimicrobial agent, it acts as a cationic surfactant .

Biochemical Pathways

It is known that the compound can be used to track the progress of molecules in gel electrophoresis . This suggests that it may interact with biochemical pathways involved in DNA, RNA, and protein migration.

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of this compound’s action is a visible color change that indicates the pH of a solution . This makes it a valuable tool in various laboratory and clinical settings. As an antimicrobial agent, it may inhibit the growth of certain microorganisms .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of free bromophenols . Its color change is a direct response to changes in pH , and its ability to indicate the presence of free bromophenols depends on the specific conditions of the sample .

Biochemical Analysis

Biochemical Properties

Bromochlorophenol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with hydroxide ions to produce a blue color, which can be detected in various assays . The compound is also used in protein electrophoresis, where it migrates alongside protein samples, allowing for easy tracking and visualization of the electrophoretic run . This compound interacts with proteins and enzymes in these processes, providing a visual representation of their movement and concentration.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used as a biological stain, particularly in hematology and histology, to visualize cells and cellular components . . This compound’s impact on cellular metabolism includes its role as a pH indicator, which can affect the activity of enzymes and other biomolecules within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly through binding interactions and enzyme inhibition or activation . The compound’s ability to change color in response to pH levels is due to its structural changes, which affect its binding affinity to various biomolecules . This compound can inhibit or activate enzymes depending on the pH of the environment, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term exposure to light and air can lead to its degradation, affecting its efficacy as a pH indicator and biological stain

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally safe and effective as a pH indicator and biological stain . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pH regulation and enzyme activity . The compound interacts with enzymes and cofactors that regulate pH levels within the cell, affecting metabolic flux and metabolite levels . This compound’s role as a pH indicator allows it to influence the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can affect its activity and function, particularly in its role as a pH indicator and biological stain.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on cellular function . This compound’s activity as a pH indicator and biological stain is dependent on its precise localization within the cell, affecting its interactions with biomolecules and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bromochlorophenol blue involves several steps:

    Synthesis of Chlorophenol Red: Chlorophenol red is synthesized by condensing o-benzenesulfonic anhydride with chlorophenol under the catalysis of anhydrous zinc chloride.

    Bromination: The chlorophenol red is then brominated by dissolving it in glacial acetic acid and adding a solution of bromine in glacial acetic acid. The mixture is heated to 65-75°C and maintained for 4-7 hours.

    Formation of this compound: The bromochlorophenol red is reacted with an alkali to form this compound sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and crystallization techniques helps in obtaining the final product with minimal impurities .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions, although these are less common in its typical applications.

    Substitution: The compound can participate in substitution reactions, particularly involving its halogen atoms.

    Acid-Base Reactions: As a pH indicator, this compound undergoes protonation and deprotonation, leading to its color change.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromochlorophenol blue has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Bromophenol Blue: Another pH indicator with a similar structure but different halogen substitutions.

    Tetrabromophenol Blue: Contains more bromine atoms, leading to different pH transition ranges.

    Bromothymol Blue: Used for measuring near-neutral pH levels .

Uniqueness: Bromochlorophenol blue is unique due to its specific pH transition range (3.0-4.6) and its dual halogen substitutions (bromine and chlorine), which provide distinct chemical properties and applications .

Properties

IUPAC Name

2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGFKZKMIQQRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br2Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180230
Record name Bromochlorophenol blue
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Molecular Weight

581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2553-71-1
Record name Bromochlorophenol blue
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Record name Bromochlorophenol blue
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Record name Bromochlorophenol blue
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Record name Bromochlorophenol blue
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Record name 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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